molecular formula C16H14O2 B2849782 Ethyl 9H-fluorene-1-carboxylate CAS No. 81699-50-5

Ethyl 9H-fluorene-1-carboxylate

Cat. No.: B2849782
CAS No.: 81699-50-5
M. Wt: 238.286
InChI Key: JNPCCRMWRKICFH-UHFFFAOYSA-N
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Description

Ethyl 9H-fluorene-1-carboxylate is a chemical compound with the molecular formula C16H14O2 . It is used in laboratory settings .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2-diethylaminoethyl 9-hydroxyfluorene-9-carboxylate involved the reaction of 9-hydroxyfluorene-9-carboxylic acid and 2-diethylaminoethyl chloride . Another method involved the alkylation of fluorene with alcohols in the presence of t-BuOK as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, the synthesis of 2-diethylaminoethyl 9-hydroxyfluorene-9-carboxylate involved a reaction of 9-hydroxyfluorene-9-carboxylic acid and 2-diethylaminoethyl chloride . Another study reported the alkylation of fluorene with alcohols in the presence of t-BuOK .

Safety and Hazards

While specific safety and hazard information for Ethyl 9H-fluorene-1-carboxylate was not found, similar compounds such as 9H-Fluorene-1-carboxylic acid and 9-Fluorenone have safety data sheets available . These documents provide information on handling, storage, and first-aid measures, as well as hazard identification.

Future Directions

The future directions for research involving Ethyl 9H-fluorene-1-carboxylate and similar compounds could include further development for the treatment of depressive and anxiety disorders , and the synthesis of 3-hydroxy-fluorene-2-carboxylate compounds .

Properties

IUPAC Name

ethyl 9H-fluorene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-2-18-16(17)14-9-5-8-13-12-7-4-3-6-11(12)10-15(13)14/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPCCRMWRKICFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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